

An In-depth Technical Guide to the Nomenclature and Characteristics of Iprovalicarb-d8

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Compound of Interest

Compound Name: Iprovalicarb-d8

Cat. No.: B15559633

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **Iprovalicarb-d8**, a deuterated analog of the fungicide Iprovalicarb. It is intended for use by researchers and professionals in analytical chemistry, environmental science, and drug development who utilize isotopically labeled compounds as internal standards for quantitative analysis.

Introduction to Iprovalicarb

Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class. It is effective against Oomycete pathogens, such as *Plasmopara viticola* (grapevine downy mildew) and *Phytophthora infestans* (late blight of potato and tomato). Its mode of action involves the inhibition of cellulose synthase, a crucial enzyme for cell wall formation in these pathogens. Iprovalicarb is a diastereoisomeric mixture, meaning it consists of multiple stereoisomers.

Nomenclature of Iprovalicarb-d8

The "-d8" suffix in **Iprovalicarb-d8** signifies that eight hydrogen atoms in the molecule have been replaced by their stable isotope, deuterium. This isotopic labeling is a critical feature for its use in analytical chemistry.

IUPAC Name: The precise nomenclature for **Iprovalicarb-d8** can vary slightly between suppliers, but a comprehensive IUPAC name is:

- propan-2-yl N-[(2S)-2,3,4,4,4-pentadeuterio-1-[1-(4-methylphenyl)ethylamino]-1-oxo-3-(trideuteriomethyl)butan-2-yl]carbamate

This name explicitly details the location of the deuterium atoms on the butan-2-yl portion of the molecule.

Synonyms: A common synonym for **Iprovalicarb-d8** is Iprovalicarb D8 (valinyl D8). This indicates that the deuterium labeling is specifically on the valine-derived part of the molecule.

Other synonyms include Fencaramid-d8 and SZX 0722-d8.^[1]

Physicochemical Data

The incorporation of eight deuterium atoms results in a higher molecular weight for **Iprovalicarb-d8** compared to its non-deuterated counterpart. This mass difference is the basis for its use as an internal standard in mass spectrometry-based analytical methods.

Property	Iprovalicarb	Iprovalicarb-d8
Molecular Formula	C ₁₈ H ₂₈ N ₂ O ₃	C ₁₈ D ₈ H ₂₀ N ₂ O ₃
Molecular Weight	320.43 g/mol	328.48 g/mol
CAS Number	140923-17-7	Not available

Experimental Protocols

Synthesis of Iprovalicarb-d8

A detailed, publicly available experimental protocol for the synthesis of **Iprovalicarb-d8** is not available and is likely considered proprietary information by the manufacturers of this analytical standard. However, the general synthesis of Iprovalicarb is known to start from L-valine or related amino acid analogs. The deuteration is targeted to the valine moiety of the molecule. The synthesis of deuterated compounds often involves the use of deuterated starting materials or reagents in a multi-step chemical synthesis process.

Analytical Methodology for Iprovalicarb

Iprovalicarb-d8 is primarily used as an internal standard in the quantitative analysis of Iprovalicarb residues in various matrices, such as agricultural products and environmental samples. The most common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

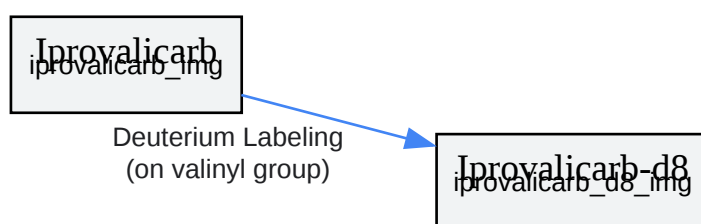
A general workflow for the analysis of Iprovalicarb using **Iprovalicarb-d8** as an internal standard is as follows:

- Sample Preparation:
 - A known amount of the sample (e.g., homogenized fruit, soil) is weighed.
 - A precise amount of **Iprovalicarb-d8** internal standard solution is added to the sample.
 - The sample is extracted using an organic solvent, commonly acetonitrile or ethyl acetate. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for sample cleanup.
 - The extract is centrifuged and filtered prior to analysis.
- LC-MS/MS Analysis:
 - The prepared extract is injected into an LC-MS/MS system.
 - A reversed-phase C18 column is typically used for chromatographic separation.
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify both Iprovalicarb and **Iprovalicarb-d8**. Specific precursor-to-product ion transitions are monitored for each compound.
- Quantification:
 - The peak area of the Iprovalicarb analyte is measured relative to the peak area of the **Iprovalicarb-d8** internal standard.
 - This ratio is used to construct a calibration curve from standards with known concentrations of Iprovalicarb and a constant concentration of **Iprovalicarb-d8**.

- The concentration of Iprovalicarb in the unknown sample is then determined from this calibration curve. The use of the isotopically labeled internal standard corrects for variations in sample extraction efficiency and instrument response, leading to more accurate and precise quantification.

Visualizing the Iprovalicarb to Iprovalicarb-d8 Relationship

The following diagram illustrates the chemical structure of Iprovalicarb and highlights the positions of deuterium substitution in **Iprovalicarb-d8**.



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Caption: Relationship between Iprovalicarb and **Iprovalicarb-d8**.

Conclusion

Iprovalicarb-d8 is an essential analytical tool for the accurate quantification of the fungicide Iprovalicarb. Its nomenclature reflects the specific isotopic labeling on the valine moiety of the molecule. While detailed synthesis protocols are not publicly available, its application in analytical methods, particularly LC-MS/MS, is well-established. This guide provides a foundational understanding of **Iprovalicarb-d8** for researchers and professionals in related scientific fields.

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References

- 1. Iprovalicarb-d8-ECHO CHEMICAL CO., LTD. [echochemical.com]
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